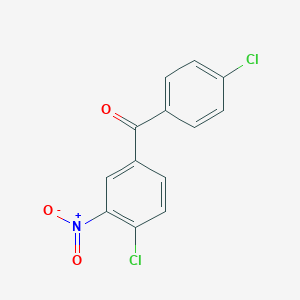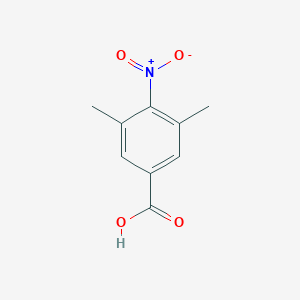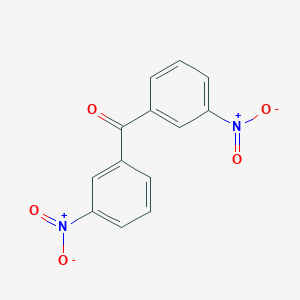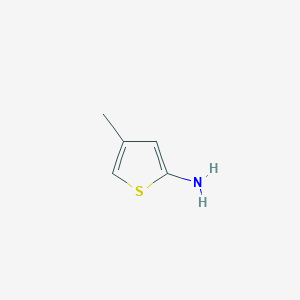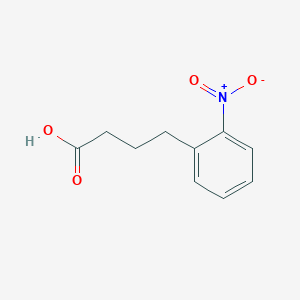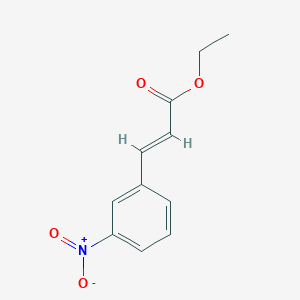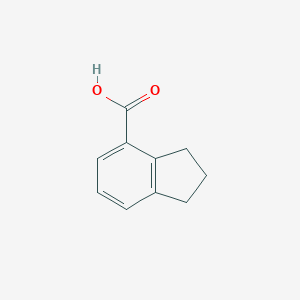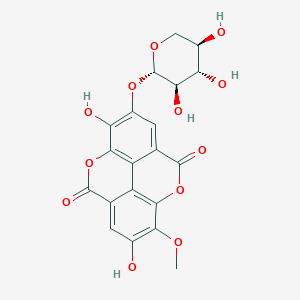![molecular formula C12H15NO4 B181400 Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate CAS No. 921616-77-5](/img/structure/B181400.png)
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate, also known as MECB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In material science, Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been studied for its potential use in the development of liquid crystal materials.
Mécanisme D'action
The exact mechanism of action of Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate is not fully understood, but it has been suggested that it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has anti-inflammatory and anti-tumor effects. It has also been shown to have antioxidant properties and may have a protective effect on the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use in the development of new liquid crystal materials with unique properties. Further studies are needed to fully understand the mechanism of action of Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate and its potential applications in various fields.
Méthodes De Synthèse
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate can be synthesized through a multi-step process starting with the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with 2-methoxyethylamine to form 4-[(2-methoxyethyl)amino]benzoic acid, which is then reacted with methyl chloroformate to obtain Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate.
Propriétés
Numéro CAS |
921616-77-5 |
|---|---|
Nom du produit |
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate |
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
methyl 4-(2-methoxyethylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-16-8-7-13-11(14)9-3-5-10(6-4-9)12(15)17-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
Clé InChI |
YUPJYYHTOTVBEP-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
SMILES canonique |
COCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



